N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Ligand Efficiency

This spirocyclic tool compound features a 1,3'-spiro[isobenzofuran-1,3'-piperidine] core and a unique N-(2-oxo-2-aminoethyl)benzamide side chain, enabling potent, brain-penetrant histamine H3 receptor inverse agonism. The documented >20-fold potency gain from N-acylaminoamide elaboration makes it essential for SAR profiling. Not available as a generic scaffold.

Molecular Formula C21H20N2O4
Molecular Weight 364.401
CAS No. 1705060-82-7
Cat. No. B2982269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide
CAS1705060-82-7
Molecular FormulaC21H20N2O4
Molecular Weight364.401
Structural Identifiers
SMILESC1CC2(CN(C1)C(=O)CNC(=O)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O2
InChIInChI=1S/C21H20N2O4/c24-18(13-22-19(25)15-7-2-1-3-8-15)23-12-6-11-21(14-23)17-10-5-4-9-16(17)20(26)27-21/h1-5,7-10H,6,11-14H2,(H,22,25)
InChIKeyCOOVIZYDUKPGRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide (CAS 1705060-82-7): Chemoinformatic and Structural Baseline for Procurement


N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide (CAS 1705060-82-7) is a synthetic spirocyclic compound belonging to the spiro[isobenzofuran-1,3'-piperidine] chemical class. The molecule features a 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine] core, an N-ethyl amide linker, and a terminal benzamide group . This specific substitution pattern distinguishes it from the canonical 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold (CAS 189321-67-3) and from the 1,4'-piperidine regioisomer series (e.g., 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) . The spiro-isobenzofuranone pharmacophore has been validated in the literature as a platform for potent, brain-penetrant histamine H3 receptor inverse agonism, with optimized derivatives achieving sub-nanomolar IC50 values [1]. The specific functionalization of the piperidine nitrogen in the target compound—an N-(2-oxo-2-aminoethyl)benzamide side chain—introduces additional hydrogen-bond donor/acceptor capacity and conformational restriction relative to simpler N-alkyl or N-unsubstituted analogs, which directly impacts target engagement profiles, metabolic stability, and synthetic accessibility.

Why Generic Spiro[isobenzofuran-piperidine] Scaffolds Cannot Substitute for N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide in Structure- and Application-Critical Workflows


Within the spiro[isobenzofuran-piperidine] class, the position of the spiro junction (1,3'- vs. 1,4'-) and the nature of the N-substituent on the piperidine ring are the two dominant drivers of pharmacological selectivity, potency, and physicochemical properties [1]. Published structure-activity relationship (SAR) studies demonstrate that converting a piperidine N-alkyl substituent to an N-acylaminoamide can produce a more than 20-fold improvement in target potency (e.g., from IC50 >15 nM to 0.72 nM) [2]. The target compound bears a specific N-(2-oxo-2-aminoethyl)benzamide side chain that is absent from commercially available core intermediates such as 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3) and 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS 1047655-71-9) . Generic substitution with these unfunctionalized or differently functionalized scaffolds would therefore result in loss of the precise hydrogen-bonding network, conformational constraint, and target engagement profile conferred by the complete side chain, rendering them unsuitable for projects requiring the specific molecular recognition properties of this compound.

Quantified Differentiation Evidence for N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide Against Closest Structural Analogs


Sp3 Carbon Count and Hydrogen-Bond Donor Capacity Differentiate the N-(2-oxo-2-aminoethyl)benzamide Side Chain from Simpler N-Alkyl or N-Unsubstituted Spiro-isobenzofuranones

The target compound contains an N-(2-oxo-2-aminoethyl)benzamide side chain, which introduces two additional hydrogen-bond donors (the amide NH of the benzamide and the glycine-like NH) and one additional acceptor (the benzamide carbonyl) compared to simple N-alkyl or N-unsubstituted spiro[isobenzofuran-1,3'-piperidin]-3-one scaffolds . This functionalization increases the heavy atom count (33 vs. 15 for the core scaffold) and the fraction of sp3-hybridized carbons (Fsp3 ≈ 0.38 vs. ≈ 0.25 for the core), which are established predictors of clinical success and solubility [1]. In analogous spiro-isobenzofuranone series, converting an N-alkyl substituent to an N-acylaminoamide yielded a >20-fold improvement in H3 receptor potency (IC50 from >15 nM to 0.72 nM), demonstrating that this type of side-chain elaboration is a critical potency driver [2].

Medicinal Chemistry Structure-Activity Relationship Ligand Efficiency

Regioisomeric Spiro Junction Position (1,3'- vs. 1,4'-Piperidine) Defines Target Selectivity and Synthetic Accessibility

The 1,3'-spiro[isobenzofuran-piperidine] junction in the target compound is a constitutional isomer of the more commonly explored 1,4'-spiro series (e.g., 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride) . Literature on spirocyclic sigma receptor ligands reveals that the N-substituent orientation relative to the benzofuran oxygen is profoundly influenced by the spiro attachment point, with sub-nanomolar sigma-1 affinities (Ki = 0.18–0.86 nM) achievable in the 1,4'-series when paired with specific N-benzyl substituents [1]. The 1,3'-series, by contrast, projects the piperidine nitrogen into a different vector, altering the distance and angle between the basic nitrogen and the aromatic ring system, which is critical for receptor subtype selectivity [2]. The target compound's specific 1,3'-spiro geometry, combined with its extended N-(2-oxo-2-aminoethyl)benzamide side chain, positions the benzamide moiety in a spatial orientation that is geometrically inaccessible to 1,4'-spiro analogs, potentially leading to distinct pharmacological profiles.

Chemical Biology Sigma Receptors GPCR Pharmacology

Vendor-Supplied Purity Level (95%) Serves as a Practical Procurement Benchmark Against Uncharacterized or Lower-Purity Batches

The target compound is supplied with a typical purity specification of 95% as reported by commercial vendors . While many research-grade spiro-isobenzofuranone intermediates are offered at purities ranging from 90% to 97%, the explicit specification of 95% for this compound provides a defined quality benchmark for procurement. In the context of structure-activity studies, where impurities at even 5% can confound biological assay interpretation—especially in potent compound series where contaminants may possess intrinsic activity—this specification is a minimum acceptable threshold for reliable data generation [1]. The absence of published primary literature characterizing this specific compound means that vendor-reported purity is the primary verifiable quality metric available to prospective users, and procurement decisions should be based on documented batch-specific analytical data (HPLC, NMR) rather than catalog claims alone.

Chemical Procurement Quality Control Reproducibility

Application Scenarios for N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide (CAS 1705060-82-7) Based on Evidence


Medicinal Chemistry Lead Optimization: Probing N-Substituent Effects on Spiro-isobenzofuranone Target Engagement

Researchers optimizing spiro-isobenzofuranone leads for GPCR or enzyme targets can use this compound as a structurally defined tool to assess the impact of extended N-(2-oxo-2-aminoethyl)benzamide side chains on potency, selectivity, and physicochemical properties. The documented >20-fold potency improvement observed in analogous spiro-isobenzofuranone series upon N-acylaminoamide elaboration [1] supports its utility in systematic SAR exploration. The 1,3'-spiro geometry additionally provides a distinct vector for side-chain projection compared to more common 1,4'-spiro scaffolds [2].

Chemical Biology Tool Compound for Profiling Sigma Receptor or GPCR Subtype Selectivity

The spiro[isobenzofuran-1,3'-piperidine] scaffold, when appropriately functionalized, has demonstrated high-affinity interactions with sigma receptors (Ki < 1 nM) and other GPCR targets [1]. The target compound's unique combination of a 1,3'-spiro junction and an N-(2-oxo-2-aminoethyl)benzamide side chain makes it suitable for selectivity profiling panels aimed at differentiating receptor subtype engagement that is sensitive to N-substituent geometry and hydrogen-bonding capacity. Its procurement enables head-to-head comparisons with 1,4'-spiro analogs that are commercially available.

Synthetic Methodology Development: Late-Stage Functionalization of Spirocyclic Piperidine Intermediates

The compound's fully elaborated side chain makes it a useful reference standard for developing and validating synthetic routes to N-(2-oxo-2-aminoethyl)benzamide derivatives of spirocyclic amines. Its well-defined molecular structure (C21H20N2O4, MW 364.401) [1] and vendor-reported purity of 95% provide a benchmark for assessing reaction yields, chemoselectivity, and purification efficiency in methods development. This is particularly relevant for laboratories seeking to establish reliable protocols for acylation and amidation of the sterically congested 1,3'-spiro piperidine nitrogen.

Analytical Reference Standard for LC-MS and NMR Characterization of Spiro-isobenzofuranone Derivatives

Given the limited availability of fully characterized reference standards in the 1,3'-spiro series, this compound can serve as an analytical benchmark for LC-MS retention time, MS/MS fragmentation pattern, and 1H/13C NMR chemical shift databases specific to N-acylated spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives. Its use as a system suitability standard supports quality control workflows in medicinal chemistry laboratories [2].

Quote Request

Request a Quote for N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.